1-(2-(Difluoromethoxy)-5-nitrophenyl)propan-1-one 1-(2-(Difluoromethoxy)-5-nitrophenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20548364
InChI: InChI=1S/C10H9F2NO4/c1-2-8(14)7-5-6(13(15)16)3-4-9(7)17-10(11)12/h3-5,10H,2H2,1H3
SMILES:
Molecular Formula: C10H9F2NO4
Molecular Weight: 245.18 g/mol

1-(2-(Difluoromethoxy)-5-nitrophenyl)propan-1-one

CAS No.:

Cat. No.: VC20548364

Molecular Formula: C10H9F2NO4

Molecular Weight: 245.18 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Difluoromethoxy)-5-nitrophenyl)propan-1-one -

Specification

Molecular Formula C10H9F2NO4
Molecular Weight 245.18 g/mol
IUPAC Name 1-[2-(difluoromethoxy)-5-nitrophenyl]propan-1-one
Standard InChI InChI=1S/C10H9F2NO4/c1-2-8(14)7-5-6(13(15)16)3-4-9(7)17-10(11)12/h3-5,10H,2H2,1H3
Standard InChI Key IKCFSFYXYMPGHK-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a benzene ring substituted at the 2-position with a difluoromethoxy group (-OCHF₂) and at the 5-position with a nitro group (-NO₂). The propan-1-one moiety (-COCH₂CH₃) is attached to the aromatic ring, contributing to its electron-withdrawing character. This substitution pattern aligns with analogs like 1-(5-methoxy-2-nitrophenyl)-1-propanone (CAS 924648-18-0), where the methoxy group (-OCH₃) is replaced by difluoromethoxy .

Table 1: Hypothetical Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Molecular FormulaC₁₀H₉F₂NO₄Derived from structural analogs
Molecular Weight261.19 g/molCalculated from formula
Melting Point90–95°CBased on nitropropiophenones
Boiling Point320–325°CEstimated via group contribution
LogP (Partition Coefficient)1.8Predicted using QSAR modeling

The difluoromethoxy group introduces steric and electronic effects distinct from methoxy or hydroxy analogs, potentially enhancing metabolic stability and lipophilicity compared to 1-(2-hydroxy-5-nitrophenyl)propan-1-one (LogP: 1.5) .

Synthetic Pathways and Methodological Considerations

Friedel-Crafts Acylation

A plausible route involves Friedel-Crafts acylation of 2-(difluoromethoxy)-5-nitrobenzene with propionyl chloride (CH₃CH₂COCl) in the presence of a Lewis acid catalyst like AlCl₃. This method is well-documented for synthesizing 1-(2-hydroxy-5-nitrophenyl)propan-1-one, yielding 36% under optimized conditions . Challenges may arise from the electron-deficient aromatic ring due to the nitro group, necessitating elevated temperatures or extended reaction times.

Fries Rearrangement

An alternative approach involves the Fries rearrangement of 2-(difluoromethoxy)-5-nitrophenyl propionate. For the analogous 1-(2-hydroxy-5-nitrophenyl)propan-1-one, this method achieved a 23% yield using AlCl₃ in nitrobenzene at 125°C for 5 hours . The difluoromethoxy group’s stability under acidic conditions requires verification, as fluorinated ethers may undergo hydrolysis.

Nitration of Precursors

Hazard CategorySignal WordHazard Statements
Skin IrritationWarningH315: Causes skin irritation
Eye IrritationWarningH319: Causes serious eye irritation
Respiratory IrritationWarningH335: May cause respiratory irritation

These classifications align with structurally similar nitroaromatic compounds like 1-(2-hydroxy-5-nitrophenyl)propan-1-one, which carries identical hazard statements .

Challenges and Knowledge Gaps

Synthetic Yield Optimization

Current methods for analogs suffer from moderate yields (23–36%), necessitating catalyst screening (e.g., FeCl₃ vs. AlCl₃) or solvent optimization.

Spectroscopic Characterization

No experimental IR, NMR, or MS data exists for the target compound. Comparative studies with 1-(5-methoxy-2-nitrophenyl)-1-propanone (PubChem CID 16063455) could guide predictions .

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